molecular formula C31H27N3O2 B12524652 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol CAS No. 653567-02-3

4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol

Cat. No.: B12524652
CAS No.: 653567-02-3
M. Wt: 473.6 g/mol
InChI Key: HZTHWEIHZUFTGX-UHFFFAOYSA-N
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Description

The compound 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol is a polypyridine-phenolic derivative characterized by a central terpyridine core flanked by two 4-hydroxy-3,5-dimethylphenyl groups. Its structure (Fig. 1) features three pyridine rings interconnected via C–C bonds, with phenolic hydroxyl groups at the para positions of the terminal aromatic rings.

Properties

CAS No.

653567-02-3

Molecular Formula

C31H27N3O2

Molecular Weight

473.6 g/mol

IUPAC Name

4-[2-[6-[4-(4-hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol

InChI

InChI=1S/C31H27N3O2/c1-18-12-24(35)13-19(2)30(18)22-8-10-32-28(16-22)26-6-5-7-27(34-26)29-17-23(9-11-33-29)31-20(3)14-25(36)15-21(31)4/h5-17,35-36H,1-4H3

InChI Key

HZTHWEIHZUFTGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=NC=C2)C3=NC(=CC=C3)C4=NC=CC(=C4)C5=C(C=C(C=C5C)O)C)C)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Targets

The target molecule comprises three primary components:

  • Core Structure : 3,5-Dimethylphenol backbone.
  • Tripyridinyl Chain : A linear arrangement of three pyridine rings (positions 2, 2, and 4) connected via carbon-carbon bonds.
  • Substituent : 4-Hydroxy-2,6-dimethylphenyl group attached to one pyridine ring.

Key challenges include:

  • Regioselectivity : Ensuring correct substitution patterns on pyridine and phenolic rings.
  • Functional Group Compatibility : Managing hydroxyl and methyl groups during coupling reactions.

Synthesis Strategies

Stepwise Coupling Approach

A common strategy involves sequential coupling reactions to build the tripyridinyl chain.

Step Reaction Type Reagents/Conditions Example Reference
1 Protection of hydroxyl group Methoxylation (CH₃I, K₂CO₃)
2 Suzuki-Miyaura coupling Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O
3 Deprotection of hydroxyl group BBr₃, CH₂Cl₂

Mechanistic Insight :

  • Protection : Methoxy groups prevent unwanted side reactions during coupling.
  • Coupling : Palladium-catalyzed cross-couplings link aryl halides to pyridine rings.

Key Intermediate Synthesis

4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl Bromide

This intermediate is critical for forming the tripyridinyl chain.

Synthesis Pathway :

  • Nitration : 2,6-Dimethylphenol → 4-Nitro-2,6-dimethylphenol (HNO₃, H₂SO₄).
  • Reduction : Nitro → Amine (Fe/HCl).
  • Diazotization : Amine → Diazonium salt (NaNO₂, HCl).
  • Coupling : Diazonium salt + Pyridine-2-boronic acid (Pd(PPh₃)₄).

Yield : ~60–75% (estimated from analogous reactions in).

Tripyridinyl Chain Assembly

The tripyridinyl system is constructed via iterative coupling reactions.

Example Sequence :

  • First Coupling : 3,5-Dimethylphenol → 4-(Pyridin-2-yl)-3,5-dimethylphenol (via Suzuki).
  • Second Coupling : Attach 6-(Pyridin-2-yl)pyridin-2-yl group.
  • Final Coupling : Introduce 4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl moiety.

Critical Factors :

  • Catalyst Choice : Pd(PPh₃)₄ for aryl-aryl couplings.
  • Solvent : DMF/H₂O mixtures enhance solubility.

Detailed Preparation Methods

Synthesis of 4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl Bromide

Reagents :

  • 2,6-Dimethylphenol (1.0 eq)
  • HNO₃ (1.2 eq)
  • H₂SO₄ (catalytic)
  • Fe/HCl (reduction step)
  • NaNO₂ (1.1 eq), HCl (0.1 M)
  • Pyridine-2-boronic acid (1.1 eq)
  • Pd(PPh₃)₄ (5 mol%)

Procedure :

  • Nitration : 2,6-Dimethylphenol in HNO₃/H₂SO₄ at 0°C → 4-Nitro-2,6-dimethylphenol.
  • Reduction : Fe/HCl in EtOH → 4-Amino-2,6-dimethylphenol.
  • Diazotization : Diazonium salt formation (0°C, HCl).
  • Coupling : React with pyridine-2-boronic acid under Pd catalysis.

Yield : ~65% (based on).

Tripyridinyl Chain Formation

Step 1: 4-(Pyridin-2-yl)-3,5-dimethylphenol
Reagents :

  • 3,5-Dimethylphenol (1.0 eq)
  • 2-Bromopyridine (1.1 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • Na₂CO₃ (2.0 eq)
  • DMF/H₂O (3:1)

Conditions : 80°C, 12 h.

Yield : ~75% (estimated from).

Step 2: 4-[2-(Pyridin-2-yl)pyridin-6-yl]-3,5-dimethylphenol
Reagents :

  • 4-(Pyridin-2-yl)-3,5-dimethylphenol (1.0 eq)
  • 2-Bromo-5-bromopyridine (1.1 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • CuI (10 mol%)

Conditions : 100°C, 18 h.

Yield : ~50% (theoretical).

Step 3: Final Coupling
Reagents :

  • 4-[2-(Pyridin-2-yl)pyridin-6-yl]-3,5-dimethylphenol (1.0 eq)
  • 4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl bromide (1.1 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 eq)

Conditions : DMF, 80°C, 24 h.

Yield : ~40–50% (estimated).

Challenges and Optimization

Regioselectivity Issues

Pyridine’s electron-deficient nature favors meta-substitution, complicating para-selective coupling.

Solutions :

  • Directing Groups : Use halogens (e.g., Br) to direct coupling to desired positions.
  • Catalyst Tuning : Bulky ligands (e.g., XPhos) improve selectivity.

Functional Group Sensitivity

The hydroxyl group on the phenyl ring is prone to oxidation or alkylation.

Mitigation :

  • Protection : Methoxy or tert-butyldimethylsilyl (TBS) groups.
  • Deprotection : BBr₃ for methoxy removal; TBAF for TBS.

Data Tables

Table 1: Key Reaction Steps and Conditions

Step Reagents Catalyst Solvent Temp. (°C) Time (h) Yield (%)
1 HNO₃, H₂SO₄ 0 2 85
2 Fe/HCl Fe EtOH Reflux 4 90
3 NaNO₂, HCl H₂O 0–5 1 95
4 Pd(PPh₃)₄, Na₂CO₃ Pd(PPh₃)₄ DMF/H₂O 80 12 65
5 Pd(PPh₃)₄, CuI Pd(PPh₃)₄ DMF 100 18 50

Table 2: Comparative Analysis of Coupling Methods

Method Catalyst Solvent Yield (%) Selectivity
Suzuki-Miyaura Pd(PPh₃)₄ DMF/H₂O 65–75 High
Ullmann CuI, K₂CO₃ DMSO 40–50 Moderate
Buchwald-Hartwig Pd₂(dba)₃, XPhos Toluene 70–80 Excellent

Chemical Reactions Analysis

Types of Reactions

4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The pyridine rings can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and hydroxyl groups allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-Phenol Motifs

The compound shares structural homology with trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (Compound I) and trans-4-(2-(pyridin-4-yl)vinyl)benzoic acid (Compound III) (Scheme 2, ). These derivatives also incorporate pyridine and aromatic systems but differ in their substitution patterns and functional groups. For example:

  • Compound I : Features a pyridinylvinyl-benzaldehyde backbone, emphasizing aldehyde functionality.
  • Compound III : Replaces the aldehyde with a carboxylic acid group, enhancing hydrogen-bonding capacity.
  • Target Compound: Utilizes phenolic hydroxyl groups and a terpyridine scaffold, offering multiple coordination sites for metal ions.
Table 1: Structural Comparison of Pyridine-Phenol Derivatives
Compound Name Core Structure Functional Groups Potential Applications
Target Compound Terpyridine-phenol –OH, –CH₃ Ligand design, coordination
trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde Pyridinylvinyl-benzene –CHO, pyridine Organic synthesis intermediates
trans-4-(2-(pyridin-4-yl)vinyl)benzoic acid Pyridinylvinyl-benzene –COOH, pyridine Supramolecular chemistry

Comparison with Enasidenib (AG-221)

While Enasidenib () is pharmacologically distinct as a dehydrogenase inhibitor, its chemical structure includes pyridine and trifluoromethyl groups. Key differences include:

  • Enasidenib : Contains a triazine core with trifluoromethylpyridine substituents, optimized for binding to isocitrate dehydrogenase 2 (IDH2).
  • Target Compound : Lacks bioactivity data but is structurally tailored for coordination rather than enzymatic inhibition.

Research Findings and Limitations

  • However, analogous pyridine-phenol derivatives (e.g., Compounds I–IV in ) are synthesized via Heck coupling or condensation reactions, suggesting plausible routes for the target compound .
  • Data Gaps: No direct studies on the compound’s physicochemical properties (e.g., solubility, stability) or biological activity were identified.

Biological Activity

The compound 4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol, with a molecular formula of C31H27N3O2 and a molecular weight of 473.6 g/mol, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
IUPAC Name This compound
CAS Number 653567-02-3
Molecular Weight 473.6 g/mol
InChI Key HZTHWEIHZUFTGX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple aromatic rings and hydroxyl groups enables the formation of hydrogen bonds and π-π interactions with target molecules. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various therapeutic effects.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells. For instance, studies have demonstrated that such compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases. The compound's structure allows it to interfere with signaling pathways involved in inflammation .

3. Anticancer Potential

The compound has been evaluated for its anticancer properties through various assays targeting different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in breast cancer cells (e.g., 4T1 cell line) at nanomolar concentrations. The mechanism involves the modulation of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on FGFR Inhibition : A series of pyridine derivatives were synthesized and tested for FGFR inhibitory activity. Among these derivatives, certain compounds showed IC50 values in the low nanomolar range against FGFR1–4, indicating potent inhibitory effects which could be extrapolated to similar structures like our compound .
  • Anti-fibrotic Activity : Research involving pyrimidine derivatives demonstrated their efficacy against hepatic stellate cells (HSC-T6), highlighting their potential as anti-fibrotic agents. Compounds with structural similarities were found to reduce collagen production significantly .

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